molecular formula C12H13F2NO2 B1396023 (3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate CAS No. 790658-58-1

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate

Cat. No.: B1396023
CAS No.: 790658-58-1
M. Wt: 241.23 g/mol
InChI Key: NCRXQCGIQTUUJZ-GHMZBOCLSA-N
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Description

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H13F2NO2 and a molecular weight of 241.23 g/mol This compound is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms at the 3 and 4 positions, and a benzyl ester group at the 1 position

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of various biologically active compounds. For example, (Guo et al., 2006) discussed the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, resulting in products with high diastereo- and enantioselectivities, which are valuable in medicinal chemistry.

Influenza Neuraminidase Inhibition

The compound has been used in the design of influenza neuraminidase inhibitors. (Wang et al., 2001) described the discovery of a potent inhibitor using a pyrrolidine core, highlighting the compound's relevance in antiviral research.

Structural Analyses in Catalysis

The compound has been part of research in enantioselective catalysis and ligand design. (Nagel & Rieger, 1988) detailed the synthesis and separation of diastereomeric ligands involving similar structures, contributing to advancements in asymmetric synthesis.

Synthesis of Alexines

Its derivatives have been used as precursors in the stereoselective synthesis of alexines, molecules important in bioorganic chemistry. (Cubero et al., 2001) outlined a practical route for synthesizing partially protected pyrrolidines, a step towards creating complex organic compounds.

Photocarboxylation

The compound's structure has been applied in photocarboxylation studies, relevant in organic synthesis and green chemistry. (Meng et al., 2019) reported the carboxylation of benzylic C-H bonds with CO2, demonstrating an environmentally friendly synthetic method.

Acyliminium Cyclization

Its derivatives have been utilized in acyliminium cyclization to create chiral carbocycles. (Inouye et al., 1992) showed that cyclization with formic acid leads to various carbocycles, indicating its utility in the synthesis of complex molecules.

Mechanism of Action

Unfortunately, the mechanism of action of “(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate” is not available in the sources .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-benzyl 3,4-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the

Properties

IUPAC Name

benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-6-15(7-11(10)14)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRXQCGIQTUUJZ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703803
Record name Benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790658-58-1
Record name Benzyl (3R,4R)-3,4-difluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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